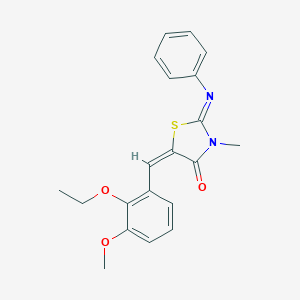![molecular formula C25H23N3O7S B306857 ISOPROPYL 2-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B306857.png)
ISOPROPYL 2-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 2-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the isopropyl ester and the methoxyl and nitrophenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors could also be considered to enhance the efficiency and yield of the synthesis process. The purification of the final product would involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
ISOPROPYL 2-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.
Medicine: It is studied for its potential therapeutic effects and as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 2-[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H23N3O7S |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
propan-2-yl (2E)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23N3O7S/c1-13(2)35-24(31)20-14(3)26-25-27(21(20)15-8-10-17(34-4)11-9-15)23(30)19(36-25)12-16-6-5-7-18(22(16)29)28(32)33/h5-13,21,29H,1-4H3/b19-12+ |
InChI Key |
SMMOWCXYFPFOHB-XDHOZWIPSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C(=CC=C3)[N+](=O)[O-])O)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B306774.png)
![2-hydroxy-N'-[(E)-(2-methylindol-3-ylidene)methyl]acetohydrazide](/img/structure/B306776.png)
![2-hydroxy-N'-[(E)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B306778.png)
![2-methyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306779.png)
![2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B306782.png)
![2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B306785.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide](/img/structure/B306786.png)
![2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B306787.png)
![N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306788.png)
![2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B306789.png)

![2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide](/img/structure/B306793.png)
![2-(1-azepanyl)-N'-[(4-ethoxy-1-naphthyl)methylene]-2-oxoacetohydrazide](/img/structure/B306794.png)

